molecular formula C10H8F3NO B13910368 (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine

Cat. No.: B13910368
M. Wt: 215.17 g/mol
InChI Key: PNYXKFUVCUVJIX-VIFPVBQESA-N
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Description

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine is a chemical compound that features a benzofuran ring and a trifluoroethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Introduction of Trifluoroethanamine Group: The trifluoroethanamine group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the trifluoroethanamine moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield and purity.

    Purification: Techniques like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzofuran ring or the trifluoroethanamine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction could produce benzofuran amines.

Scientific Research Applications

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanamine group may enhance binding affinity and specificity, while the benzofuran ring can modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of an amine.

    (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroacetamide: Contains an amide group instead of an amine.

Uniqueness

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine is unique due to its specific combination of a benzofuran ring and a trifluoroethanamine group, which imparts distinct chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(14)7-2-1-6-3-4-15-8(6)5-7/h1-5,9H,14H2/t9-/m0/s1

InChI Key

PNYXKFUVCUVJIX-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CO2)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=CC2=C1C=CO2)C(C(F)(F)F)N

Origin of Product

United States

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